N,4-dimethoxy-N,2-dimethylbenzamide
Overview
Description
“N,4-dimethoxy-N,2-dimethylbenzamide” is a chemical compound with the CAS Number: 1803598-57-3 . It has a molecular weight of 209.24 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The InChI code for “N,4-dimethoxy-N,2-dimethylbenzamide” is 1S/C11H15NO3/c1-8-7-9 (14-3)5-6-10 (8)11 (13)12 (2)15-4/h5-7H,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N,4-dimethoxy-N,2-dimethylbenzamide” is a colorless to yellow liquid or semi-solid . It has a molecular weight of 209.24 . The compound is typically stored at room temperature .Scientific Research Applications
Infrared Spectral Study and Hydration
A study by Kobayashi and Matsushita (1990) explored the molecular structure of hydrated N,N-dimethylbenzamide through infrared absorption spectra, revealing insights into mono- and dihydrated amides at the carbonyl oxygen (Kobayashi & Matsushita, 1990).
Synthetic Utility in Chemistry
Hanessian and Moralioglu (1972) discussed the reactivity of N,N-Dimethylbenzamide dimethyl acetals with vicinal cis-diols, demonstrating its utility as a protecting group for selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).
Organometallic Chemistry Applications
Depree et al. (1996) studied the reaction of orthomanganated N,N-dimethylbenzamide with SO2, leading to the formation of complex manganese carbonyl structures, expanding our understanding of organometallic chemistry (Depree, Main, Nicholson, & Roberts, 1996).
Nuclear Magnetic Resonance Studies
Jackman, Kavanagh, and Haddon (1969) investigated the barriers to rotation in substituted N,N-dimethylbenzamides using nuclear magnetic resonance, shedding light on the chemical properties and behavior of these compounds (Jackman, Kavanagh, & Haddon, 1969).
Metabolism and Demethylation Studies
Constantino, Rosa, and Iley (1992) explored the metabolism of N,N-dimethylbenzamides, revealing the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of biochemical processes involving these compounds (Constantino, Rosa, & Iley, 1992).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , suggesting measures to take in handling and if exposed.
properties
IUPAC Name |
N,4-dimethoxy-N,2-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-9(14-3)5-6-10(8)11(13)12(2)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXNGQKXOAFEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethoxy-N,2-dimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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